Cas no 2171807-41-1 (5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile)

5-{1,7-Diazaspiro[4.4]nonan-1-yl}pentanenitrile is a specialized nitrile-containing spirocyclic amine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its spirocyclic structure imparts rigidity, which can enhance binding selectivity in molecular interactions. The nitrile group offers versatility for further functionalization, enabling its use as a key intermediate in heterocyclic chemistry. The compound's unique diazaspiro framework may contribute to improved metabolic stability in drug design. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties in bioactive molecules. The synthetic utility of this compound lies in its ability to serve as a bifunctional building block for constructing complex nitrogen-containing scaffolds.
5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile structure
2171807-41-1 structure
Product Name:5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile
CAS No:2171807-41-1
MF:C12H21N3
MW:207.315242528915
CID:5862000
PubChem ID:165865520
Update Time:2025-05-22

5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile
    • EN300-1274058
    • 2171807-41-1
    • 5-{1,7-diazaspiro[4.4]nonan-1-yl}pentanenitrile
    • Inchi: 1S/C12H21N3/c13-7-2-1-3-9-15-10-4-5-12(15)6-8-14-11-12/h14H,1-6,8-11H2
    • InChI Key: VNWXFCXEDICLOZ-UHFFFAOYSA-N
    • SMILES: N1(CCCCC#N)CCCC21CNCC2

Computed Properties

  • Exact Mass: 207.173547683g/mol
  • Monoisotopic Mass: 207.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 39.1Ų

5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile Pricemore >>

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Additional information on 5-{1,7-diazaspiro4.4nonan-1-yl}pentanenitrile

5-{1,7-Diazaspiro[4.4]nonan-1-yl}pentanenitrile: A Comprehensive Overview

5-{1,7-Diazaspiro[4.4]nonan-1-yl}pentanenitrile, identified by the CAS Registry Number 2171807-41-1, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of heterocyclic compounds, specifically featuring a diazaspiro system. The spirocyclic framework consists of two four-membered rings fused at a single atom, creating a rigid and strained structure that imparts distinctive chemical properties. The presence of the nitrile group at the pentane chain further enhances its reactivity and functional versatility.

The synthesis of 5-{1,7-diazaspiro[4.4]nonan-1-yl}pentanenitrile involves a multi-step process that typically begins with the formation of the spirocyclic core. Recent advancements in synthetic chemistry have enabled more efficient routes to construct such complex frameworks. For instance, researchers have employed ring-closing metathesis and other transition-metal-catalyzed reactions to assemble the diazaspiro system with high precision. These methods not only improve yield but also allow for better control over stereochemistry, which is critical for applications in drug design.

The structural uniqueness of this compound makes it an interesting subject for both academic and industrial research. In recent studies, 5-{1,7-diazaspiro[4.4]nonan-1-yl}pentanenitrile has been explored as a potential building block in medicinal chemistry. Its rigid structure and functional groups make it suitable for designing bioactive molecules with specific pharmacological profiles. For example, researchers have investigated its ability to act as a ligand in metalloenzyme inhibition, demonstrating promising results in preliminary assays.

In addition to its role in drug discovery, this compound has found applications in materials science. The nitrile group can undergo various transformations, enabling the incorporation of this compound into polymeric materials with tailored properties. Recent studies have highlighted its potential as a precursor for high-performance polymers used in advanced electronics and aerospace applications.

The chemical stability and reactivity of 5-{1,7-diazaspiro[4.4]nonan-1-yl}pentanenitrile are influenced by its electronic structure and steric environment. Computational chemistry techniques have been instrumental in understanding these properties at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic distribution and reactivity patterns, aiding in the design of more efficient synthetic pathways and applications.

From an environmental perspective, the ecological impact of this compound has also been a topic of interest. Studies on its biodegradation pathways and toxicity profiles are essential for ensuring safe handling and disposal practices in industrial settings. Recent research has focused on developing eco-friendly synthesis routes that minimize waste generation and reduce reliance on hazardous reagents.

In conclusion, 5-{1,7-diazaspiro[4.4]nonan-1-yl}pentanenitrile, CAS No: 2171807-41-1, represents a fascinating intersection of synthetic chemistry, materials science, and pharmacology. Its unique structure and functional groups make it a valuable tool for advancing diverse fields of research while addressing contemporary challenges in sustainability and environmental safety.

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